5-[(4-chlorophenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
5-[(4-chlorophenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can selectively target tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle . This leads to a halt in cell division, specifically at the G1 phase, and can induce apoptosis within the cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway, specifically the transition from G1 to S phase . This disruption prevents the cell from replicating its DNA and progressing to the next stage of the cell cycle . The downstream effect is a reduction in cell proliferation and potential induction of apoptosis .
Result of Action
The compound has shown significant cytotoxic activities against various cancer cell lines . Specifically, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nano-molar range . This suggests that the compound is effective in inhibiting the growth of these cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorophenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 4-chlorobenzyl chloride with 1-(2-hydroxyethyl)pyrazole in the presence of a base, followed by cyclization with a suitable reagent to form the pyrazolopyrimidine core .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-[(4-chlorophenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of azide or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic agent for the treatment of cancer and viral infections.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also target CDK2 and have shown promising anticancer activities.
Uniqueness
5-[(4-chlorophenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDK2. This makes it a potent candidate for further development as an anticancer agent .
Properties
IUPAC Name |
5-[(4-chlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2/c15-11-3-1-10(2-4-11)8-18-9-16-13-12(14(18)21)7-17-19(13)5-6-20/h1-4,7,9,20H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCFBQVXRMIXDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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